molecular formula C9H11Cl2NO B13733226 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride CAS No. 33507-15-2

2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride

Cat. No.: B13733226
CAS No.: 33507-15-2
M. Wt: 220.09 g/mol
InChI Key: TWFSSKUISFXNBF-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride is a bicyclic organic compound featuring a benzofuran scaffold substituted with a chlorine atom at the 7-position and an amine group at the 2-methyl position. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and analytical applications. The compound’s structure is closely related to other benzofuran derivatives, which are often studied for their biological activities, including antimicrobial, anticancer, and neurotransmitter-modulating properties .

Properties

CAS No.

33507-15-2

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(7-chloro-2,3-dihydro-1-benzofuran-2-yl)methylazanium;chloride

InChI

InChI=1S/C9H10ClNO.ClH/c10-8-3-1-2-6-4-7(5-11)12-9(6)8;/h1-3,7H,4-5,11H2;1H

InChI Key

TWFSSKUISFXNBF-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=CC=C2Cl)C[NH3+].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloro-2-benzofuranmethanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Preparation of Precursors: Synthesis of 7-chloro-2-benzofuranmethanol.

    Cyclization Reaction: Reaction with methylamine under controlled conditions.

    Purification: Isolation and purification of the final product as its hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents such as chlorine or bromine under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-chloro-2-benzofuranmethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

2,3-Dihydro-7-methyl-2-benzofuranmethylamine Hydrochloride
  • Structural Difference : The chlorine atom at the 7-position is replaced with a methyl group.
  • Molecular Formula: C₁₀H₁₄ClNO (target compound) vs. C₁₀H₁₃NO (methyl analogue).
  • Impact: The chloro-substituent increases molecular weight (Cl: ~35.45 g/mol vs.
2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine Hydrochloride)
  • Structural Difference : A catecholamine structure with a phenyl-ethylamine backbone instead of a benzofuran ring.
  • Functional Impact : Dopamine hydrochloride acts as a neurotransmitter, while the benzofuran derivatives are more commonly associated with receptor modulation or enzyme inhibition due to their planar aromatic systems .

Pharmacological and Analytical Comparisons

Erlotinib Hydrochloride
  • Structural Difference : A quinazoline-based tyrosine kinase inhibitor.
  • Functional Contrast: Erlotinib targets epidermal growth factor receptors (EGFR), whereas benzofuranmethylamine derivatives lack direct evidence of kinase inhibition.
Alkaloid Hydrochlorides (e.g., Berberine, Palmatine)
  • Structural Difference: Isoquinoline alkaloids with fused aromatic systems.
  • Functional Overlap: Both classes exhibit antimicrobial activity.

Physicochemical and Analytical Data

Table 1: Key Properties of Selected Hydrochloride Salts

Compound Molecular Formula logP (Predicted) Solubility (Water) Analytical Method (RP-HPLC Retention Time)
2,3-Dihydro-7-chloro-2-benzofuranmethylamine HCl C₁₀H₁₄ClNO 1.8 High (≥50 mg/mL) Not reported; likely similar to methyl analogue
2,3-Dihydro-7-methyl-2-benzofuranmethylamine HCl C₁₀H₁₃NO 1.2 Moderate (20–50 mg/mL) Validated via RP-HPLC
Amitriptyline Hydrochloride C₂₀H₂₄ClN 4.9 Low (<10 mg/mL) RP-HPLC: 8.2 min
Dosulepin Hydrochloride C₁₉H₂₂ClNS 3.5 Moderate (15 mg/mL) RP-HPLC: 6.5 min

Research Findings and Limitations

  • Synthetic Challenges : Chloro-substituted benzofurans require stringent conditions for halogenation, increasing production costs compared to methyl analogues.
  • Analytical Gaps : Unlike erlotinib or alkaloids, the target compound lacks validated spectroscopic or chromatographic data in peer-reviewed literature, necessitating further method development .

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